3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol
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Overview
Description
3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propynyl group with a hydroxyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-dimethylaminobenzaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-dimethylaminobenzaldehyde undergoes a nucleophilic addition with propargyl alcohol, followed by a dehydration step to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond in the propynyl group can be reduced to form a double or single bond.
Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-one.
Reduction: Formation of 3-(4-Dimethylamino-phenyl)-prop-2-en-1-ol or 3-(4-Dimethylamino-phenyl)-prop-1-yn-1-ol.
Substitution: Formation of substituted derivatives such as 3-(4-Bromo-dimethylamino-phenyl)-prop-2-yn-1-ol.
Scientific Research Applications
3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propynyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Dimethylamino-phenyl)-prop-2-en-1-one: Similar structure but with a double bond instead of a triple bond.
3-(4-Dimethylamino-phenyl)-prop-1-yn-1-ol: Similar structure but with the hydroxyl group at a different position.
3-(4-Dimethylamino-phenyl)-prop-2-en-1-ol: Similar structure but with a double bond and hydroxyl group.
Uniqueness
3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol is unique due to the presence of both a dimethylamino group and a propynyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]prop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGFUHVLNZGTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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